N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
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Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20F4N4O3 and its molecular weight is 428.388. The purity is usually 95%.
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Biological Activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C26H21F4N3O
- Molecular Weight : 467.5 g/mol
This compound features a piperidine core substituted with a trifluoromethylphenyl group and a pyrazole moiety, which are known for their biological activities.
Antimicrobial Activity
Research indicates that derivatives of compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The mechanism involves the disruption of biofilm formation, which is crucial for bacterial survival and resistance .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Biofilm Disruption |
---|---|---|---|
Compound A | MRSA | 0.5 µg/mL | Yes |
Compound B | E. faecalis | 1.0 µg/mL | Yes |
This compound | TBD | TBD | TBD |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies reveal that these compounds can induce apoptosis through mechanisms such as caspase activation and cell cycle arrest .
Table 2: Anticancer Activity Against Selected Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | MDA-MB-231 | 10 | Apoptosis via caspase activation |
This compound | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Macromolecular Synthesis : Similar compounds have shown to inhibit bacterial macromolecular synthesis, leading to cell death.
- Apoptosis Induction in Cancer Cells : The activation of caspases suggests that this compound may trigger programmed cell death in malignant cells.
- Biofilm Disruption : The ability to disrupt biofilms enhances the efficacy against persistent infections caused by biofilm-forming bacteria.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Study : A study published in Medicinal Chemistry highlighted that certain pyrazole derivatives significantly inhibited biofilm formation by MRSA, outperforming standard antibiotics like vancomycin .
- Anticancer Research : Another investigation focused on pyrazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, indicating a promising avenue for cancer therapy development .
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N4O3/c1-26-10-13(17(25-26)30-2)18(29)27-7-5-11(6-8-27)16(28)24-12-3-4-15(20)14(9-12)19(21,22)23/h3-4,9-11H,5-8H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCHWRPKCGJHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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